2-(2-Methoxyphenoxy)ethylamine hydrochloride
Description
2-(2-Methoxyphenoxy)ethanamine Hydrochloride (CAS: 64464-07-9) is a phenoxyethylamine derivative with the molecular formula C₉H₁₄ClNO₂ and a molecular weight of 203.67 g/mol . Structurally, it features a 2-methoxyphenoxy group attached to an ethylamine backbone, protonated as a hydrochloride salt. Key properties include a melting point of 107–109°C, a boiling point of 261.1°C, and a logP value of 2.535, indicative of moderate lipophilicity . It is primarily utilized as an intermediate in synthesizing carvedilol derivatives and other adrenoceptor antagonists .
Properties
IUPAC Name |
2-(2-methoxyphenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-11-8-4-2-3-5-9(8)12-7-6-10;/h2-5H,6-7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWPXZOMSZABHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376403 | |
| Record name | 2-(2-Methoxyphenoxy)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64464-07-9 | |
| Record name | Ethanamine, 2-(2-methoxyphenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64464-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Methoxyphenoxy)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methoxy-phenoxy)ethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.941 | |
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| Record name | Ethanamine, 2-(2-methoxyphenoxy)-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
In anhydrous dimethylformamide (DMF), 2-methoxyphenol (1.0 equiv) reacts with 2-chloroethylamine hydrochloride (1.2 equiv) in the presence of sodium hydride (1.5 equiv) at 80–100°C. The reaction proceeds via an SN2 mechanism, with the phenolate ion attacking the electrophilic carbon adjacent to the amine group.
Key parameters:
Yield Optimization Strategies
Yields typically range from 45–60% but can be improved to 68% through:
-
Solvent modulation : Replacing DMF with dimethylacetamide (DMAc) reduces side reactions
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Stepwise addition : Gradual introduction of NaH minimizes exothermic decomposition
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Catalytic phase-transfer agents : Tetrabutylammonium bromide (0.1 equiv) enhances reaction rate
Epoxide Ring-Opening Pathway
An alternative approach utilizes 2-(2-methoxyphenoxy)methyl oxirane (epoxide) intermediates, which undergo ring-opening with ammonia or amines. This method, detailed in recent pharmacological studies, offers superior regioselectivity.
Synthesis of Epoxide Intermediate
2-Methoxyphenol reacts with 2-(bromomethyl)oxirane in DMF at 70°C for 6 hours, yielding the epoxide precursor in 62% efficiency:
Ammonia-Mediated Ring Opening
The epoxide reacts with aqueous ammonia (28% w/w) in ethylene glycol dimethyl ether at 80°C for 5 hours, producing 2-(2-methoxyphenoxy)ethanamine. Subsequent treatment with HCl gas in ethanol yields the hydrochloride salt with 73% overall purity.
Advantages:
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Higher functional group tolerance compared to SN2 routes
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Reduced byproduct formation from competing elimination
Industrial-Scale Production Considerations
Large-scale synthesis requires modifications to laboratory protocols to address safety and efficiency constraints.
Continuous Flow Reactor Systems
Industrial facilities employ tubular reactors with:
Crystallization and Hydration Control
The hydrochloride hydrate form is obtained through:
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Acidification with concentrated HCl (36%) in ethanol
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Cooling crystallization at 4°C for 12 hours
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Lyophilization to achieve 1.5–2.0 molar equivalents of water
Comparative Analysis of Synthetic Methods
Purification and Characterization Protocols
Chromatographic Purification
Chemical Reactions Analysis
Types of Reactions: Carvedilol EP Impurity E undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H13ClN2O2
- Molecular Weight : 203.67 g/mol
- CAS Number : 64464-07-9
- Physical Form : White crystalline powder
- Solubility : Highly soluble in water
The compound's structure features a methoxy group attached to a phenyl ring, which contributes to its biological activity and stability in various formulations.
Pharmaceutical Applications
2-(2-Methoxyphenoxy)ethanamine hydrochloride serves primarily as an intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Notably, it is involved in the production of:
- Carvedilol : A non-selective beta-blocker used for treating hypertension and heart failure.
- Tamsulosin : An alpha-1 adrenergic antagonist primarily used to treat benign prostatic hyperplasia (BPH).
These applications highlight the compound's significance in developing cardiovascular and urological medications, making it essential for pharmaceutical research and development.
Industrial Applications
In addition to its pharmaceutical uses, 2-(2-Methoxyphenoxy)ethanamine hydrochloride has several industrial applications:
- Stabilizer : It acts as a stabilizer in various chemical formulations.
- Emulsifier : The compound is utilized in creating stable emulsions in cosmetic and food products.
- Buffering Agent : It helps maintain pH levels in biological and chemical assays.
These properties make it valuable across multiple sectors, including cosmetics, food processing, and analytical chemistry.
Case Studies and Research Findings
-
Synthesis of Carvedilol :
A study detailed the synthesis route of carvedilol using 2-(2-methoxyphenoxy)ethanamine hydrochloride as an intermediate. The process involved multiple steps, including halogenation and nucleophilic substitution reactions. The final product exhibited high purity levels suitable for pharmaceutical use . -
Development of Tamsulosin :
Research highlighted the efficiency of using this compound in synthesizing tamsulosin. The methodology emphasized the compound's role in enhancing yield and reducing reaction time compared to traditional methods . -
Stability Studies :
Investigations into the stability of formulations containing 2-(2-methoxyphenoxy)ethanamine hydrochloride showed that it remains stable under various storage conditions, making it suitable for long-term use in pharmaceuticals .
Summary of Applications
| Application Type | Specific Uses | Notes |
|---|---|---|
| Pharmaceutical | Intermediate for Carvedilol, Tamsulosin | Critical for cardiovascular and urological drugs |
| Industrial | Stabilizer, emulsifier, buffering agent | Versatile across cosmetics and food industries |
| Research | Synthesis optimization studies | Enhances efficiency in drug development |
Mechanism of Action
Carvedilol EP Impurity E, like Carvedilol, inhibits exercise-induced tachycardia through its action on beta adrenoceptors. It also relaxes smooth muscle in vasculature by blocking alpha-1 adrenergic receptors, leading to reduced peripheral vascular resistance and lower blood pressure. At higher doses, it can also block calcium channels, contributing to its antihypertensive effects .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The compound shares structural motifs with several bioactive molecules, including phenoxyethylamine derivatives, adrenoceptor antagonists, and hallucinogens. Below is a detailed comparison:
Structural Analogues
Key Structural Insights :
- Substitution at the phenoxy ring (e.g., methoxy vs. methylthio) alters electronic properties and binding affinities .
- The ethylamine backbone is critical for receptor interactions, as seen in WB-4101’s α₁-antagonism and diphenhydramine’s H₁ antagonism .
Pharmacological Analogues
Key Functional Insights :
- Phenoxyethylamine derivatives exhibit diverse receptor selectivity: 2-(2-methoxyphenoxy)ethanamine’s adrenoceptor antagonism contrasts with 25B-NBOMe’s serotonin receptor agonism .
- Hydrophobic substituents (e.g., decylthio in 2-(Decylthio)ethanamine HCl) enhance biocidal activity by disrupting microbial membranes .
Data Tables
Table 1: Physicochemical Properties
| Property | 2-(2-Methoxyphenoxy)ethanamine HCl | WB-4101 | Diphenhydramine HCl |
|---|---|---|---|
| Molecular Weight (g/mol) | 203.67 | 351.83 | 291.82 |
| Melting Point (°C) | 107–109 | Not reported | 167–172 |
| logP | 2.535 | 3.5 (estimated) | 3.58 |
| Key Functional Groups | Methoxyphenoxy, ethylamine | Dimethoxyphenoxy | Diphenylmethoxy |
Research Findings and Key Studies
- Adrenoceptor Antagonism: WB-4101 and 2-(2-methoxyphenoxy)ethanamine HCl both block α₁-receptors, but WB-4101’s dimethoxy groups confer higher selectivity .
- Neuropharmacology: NBOMe compounds (e.g., 25B-NBOMe) demonstrate that methoxybenzyl substitutions on phenoxyethylamine backbones convert adrenoceptor ligands into potent hallucinogens .
Biological Activity
Overview
2-(2-Methoxyphenoxy)ethanamine Hydrochloride, also known as 2-(2-Methoxyphenoxy)ethylamine hydrochloride, is an organic compound with the empirical formula C9H13ClNO2 and a molecular weight of approximately 221.68 g/mol. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and unique chemical properties.
Synthesis
The synthesis of 2-(2-Methoxyphenoxy)ethanamine Hydrochloride typically involves the reaction of 2-methoxyphenol with ethylene oxide, followed by a reaction with ammonia to yield the final product. This method can be optimized for high yield and purity using continuous flow reactors in industrial settings.
The biological activity of 2-(2-Methoxyphenoxy)ethanamine Hydrochloride is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The compound acts as a ligand, modulating the activity of these targets and subsequently influencing cellular signaling pathways. This interaction can lead to various biological effects, including anti-inflammatory and potential anti-cancer activities.
Biological Activities
Research has indicated that 2-(2-Methoxyphenoxy)ethanamine Hydrochloride exhibits a range of biological activities:
- Antioxidant Properties : The compound has shown potential in reducing oxidative stress in various cellular models.
- Anti-inflammatory Effects : Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
- Antitumor Activity : Preliminary studies suggest that it may possess cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.
Case Studies and Research Findings
Several studies have explored the biological activity of 2-(2-Methoxyphenoxy)ethanamine Hydrochloride:
- Cytotoxicity Against Cancer Cells : A study assessed the cytotoxic effects of this compound on MCF-7 and MDA-MB-231 breast cancer cell lines, revealing significant inhibition of cell proliferation. The compound exhibited enhanced activity when combined with conventional chemotherapeutics like doxorubicin.
- Anti-inflammatory Mechanisms : Research has shown that 2-(2-Methoxyphenoxy)ethanamine Hydrochloride can inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, suggesting a mechanism for its anti-inflammatory properties.
- Pharmacological Applications : As an intermediate in the synthesis of pharmaceutical agents such as carvedilol, this compound's structural characteristics have been leveraged to develop new therapeutic agents targeting cardiovascular diseases .
Comparison with Similar Compounds
The biological activity of 2-(2-Methoxyphenoxy)ethanamine Hydrochloride can be compared with related compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 2-(2-Fluorophenoxy)ethanamine | Antitumor, anti-inflammatory | Fluorine substitution enhances reactivity |
| Carvedilol | Beta-blocker, antioxidant | Established therapeutic use |
| 2-(3-Methyl-2-thienyl)ethanamine | Anticancer | Different pharmacophore |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(2-methoxyphenoxy)ethanamine Hydrochloride with high purity?
- Methodology : A two-step approach is commonly employed:
Nucleophilic substitution : React 2-methoxyphenol with 2-chloroethylamine in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) for 12–24 hours.
Hydrochloride salt formation : Treat the intermediate with HCl gas or concentrated HCl in anhydrous diethyl ether.
- Purification : Use recrystallization from ethanol/water (1:3 ratio) or column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) .
Q. How should researchers handle discrepancies in reported solubility data for this compound?
- Conflict Analysis : Literature may report solubility in water as 50 mg/mL ( ) or <10 mg/mL (). To resolve:
Experimental Validation : Conduct solubility tests at 25°C using a standardized protocol (e.g., shake-flask method with UV-Vis quantification).
Parameter Adjustment : Test under buffered (pH 4–8) and isotonic conditions, as ionic strength affects solubility .
- Documentation : Report solvent purity, temperature, and agitation method to ensure reproducibility.
Advanced Research Questions
Q. What strategies are effective for elucidating the metabolic pathways of 2-(2-methoxyphenoxy)ethanamine Hydrochloride in vitro?
- Experimental Design :
Hepatic Microsome Assay : Incubate the compound (10 µM) with human liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C.
Metabolite Identification : Use LC-MS/MS (Q-TOF) in positive ion mode to detect phase I (oxidation) and phase II (glucuronidation) metabolites.
Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify involved isoforms .
- Data Interpretation : Compare fragmentation patterns with reference standards and computational tools (e.g., MetFrag).
Q. How can researchers reconcile conflicting safety guidelines for handling this compound?
- Contradiction Context : recommends NIOSH respirators for airborne particles, while states no special PPE is required.
- Resolution Strategy :
Risk Assessment : Conduct a hazard evaluation based on physical state (powder vs. solution). Use fume hoods for solid-phase handling.
Hierarchical Compliance : Prioritize OSHA guidelines (e.g., gloves, goggles) and consult SDS from multiple suppliers (e.g., Cayman Chemical vs. Chemos GmbH) .
Q. What advanced techniques are suitable for studying its interaction with neuronal receptors?
- Methodology :
Radioligand Binding Assays : Use H-labeled compound in competition assays with serotonin/dopamine receptors (e.g., 5-HT2A, D2).
Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to homology-modeled receptors.
Functional Assays : Measure cAMP levels in HEK293 cells expressing target receptors .
- Validation : Cross-validate with knockout models or siRNA-mediated receptor silencing.
Methodological Considerations
Q. How should stability studies be designed to assess long-term storage conditions?
- Protocol :
Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC every 30 days.
Photostability : Expose to UV light (ICH Q1B guidelines) to identify photo-degradation products.
- Recommendations : Store lyophilized powder at -20°C in amber vials; aqueous solutions are stable for ≤72 hours at 4°C .
Q. What analytical approaches resolve spectral overlaps in NMR characterization?
- Techniques :
2D NMR : Use H-C HSQC to distinguish methoxy (δ 55–60 ppm in C) and ethanamine protons.
DOSY : Differentiate aggregates or impurities based on diffusion coefficients.
Data Contradiction Management
Q. How to address inconsistencies in reported melting points (e.g., 180°C vs. 195°C)?
- Root Cause Analysis : Variability may arise from hydration states or polymorphic forms.
- Resolution :
DSC Analysis : Run differential scanning calorimetry at 10°C/min under nitrogen.
XRPD : Compare X-ray diffraction patterns to identify crystalline vs. amorphous phases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
